2,6-Dichloro-4-(4-nitrosophenyl)phenol
Description
2,6-Dichloro-4-(4-nitrosophenyl)phenol is a chlorinated phenolic compound characterized by two chlorine substituents at the 2- and 6-positions of the phenol ring and a 4-nitrosophenyl group at the 4-position. Its molecular formula is C₁₂H₇Cl₂NO₂, with a molecular weight of 276.10 g/mol. The nitrosophenyl group introduces redox-active properties, which may influence its reactivity in coupling reactions or detoxification pathways.
Properties
IUPAC Name |
2,6-dichloro-4-(4-nitrosophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)16)7-1-3-9(15-17)4-2-7/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBGEOPKKDGKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(4-nitrosophenyl)phenol typically involves the chlorination of 4-nitrosophenol. The process begins with the dissolution of 4-nitrosophenol in a suitable solvent such as ethanol. Chlorine gas is then bubbled through the solution under controlled temperature and pressure conditions to achieve the desired chlorination at the 2 and 6 positions on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the nitroso group while achieving efficient chlorination.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(4-nitrosophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 2,6-dichloro-4-(4-aminophenyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(4-nitrosophenyl)phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(4-nitrosophenyl)phenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Reactivity and Degradation Pathways
- 2,6-Dichloro-4-(4-nitrosophenyl)phenol undergoes oxidative coupling via laccase enzymes (e.g., LAC-4), forming radical intermediates that dimerize into products like 2,6-dichloro-4-(2,6-dichlorophenoxy)phenol (m/z 324) and 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl (m/z 323.8) .
- In contrast, 2,6-dichloro-4-aminophenol is synthesized via nitro reduction using hydrazine hydrate, highlighting the reactivity of the nitro group in precursor compounds .
Environmental Impact and Toxicity
Q & A
Basic: What synthetic routes are available for 2,6-Dichloro-4-(4-nitrosophenyl)phenol, and how is its purity validated?
Answer:
The synthesis typically involves nitrosation of a precursor such as 4-amino-2,6-dichlorophenol. A common method includes:
- Step 1: Diazotization of the amino group using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C.
- Step 2: Coupling with a nitroso donor or direct oxidation to introduce the nitroso group.
Characterization Methods: - IR Spectroscopy: The nitroso (N=O) stretch appears near 1500–1600 cm⁻¹, distinct from nitro (NO₂) or amino (NH₂) groups .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns verifying substituent positions .
- NMR: Absence of amino proton signals and shifts in aromatic protons confirm substitution patterns.
Advanced: How do electronic effects of the nitroso group influence reactivity in cross-coupling reactions?
Answer:
The nitroso group is both electron-withdrawing and redox-active, which:
- Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., with thiols or amines).
- Mediates Redox Reactions: Acts as a ligand in coordination chemistry, enabling catalytic cycles in metal-mediated reactions.
Experimental Validation: - Use cyclic voltammetry to assess redox potentials.
- Compare reaction rates with analogs (e.g., nitro or amino derivatives) to isolate electronic contributions .
Basic: What safety protocols are recommended given its toxicological profile?
Answer:
- Toxicity Data: Structural analogs like 4-amino-2,6-dichlorophenol hydrochloride induce nephrotoxicity in rats at ≥0.05 mM .
- Handling Guidelines:
Advanced: How can this compound be applied in chemosensor design?
Answer:
The nitroso group’s electron-deficient nature and coordination capacity enable:
- Ion Sensing: As a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), detectable via UV-Vis or fluorescence quenching.
- pH Indicators: Structural analogs like nitrophenol derivatives show pH-dependent color changes (e.g., 4-nitrophenol transitions at pH 4.8–7.6) .
Methodology: - Immobilize the compound on polymer matrices for reusable sensors.
- Validate selectivity using competitive binding assays .
Basic: How do solubility properties impact experimental design?
Answer:
- Solubility Profile:
- Polar aprotic solvents (e.g., DMSO, DMF): High solubility due to nitroso and phenolic groups.
- Non-polar solvents (e.g., hexane): Limited solubility.
Design Considerations:
- Use solvent mixtures (e.g., DCM:MeOH) for homogeneous reaction conditions.
- Pre-saturate aqueous buffers with the compound to avoid precipitation in biological assays .
Advanced: What strategies prevent side reactions during functionalization?
Answer:
- Temperature Control: Maintain reactions below 10°C to suppress nitroso dimerization.
- Protecting Groups: Temporarily block the phenolic -OH with acetyl or trimethylsilyl groups during halogenation.
- Catalysts: Use Pd/Cu systems for selective cross-coupling, minimizing aryl chloride displacement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
